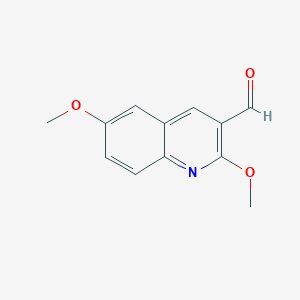

2,6-Dimethoxyquinoline-3-carbaldehyde

Description

BenchChem offers high-quality 2,6-Dimethoxyquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethoxyquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-10-3-4-11-8(6-10)5-9(7-14)12(13-11)16-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVPUKVDQCVMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Vilsmeier-Haack Reaction: A Technical Guide to the Synthesis of 2,6-Dimethoxyquinoline-3-carbaldehyde

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the Vilsmeier-Haack reaction for the synthesis of 2,6-dimethoxyquinoline-3-carbaldehyde. This document provides not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful execution and a thorough understanding of the process.

Introduction: The Significance of the Vilsmeier-Haack Reaction in Heterocyclic Chemistry

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3] Named after its developers, Anton Vilsmeier and Albrecht Haack, this reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[2][4][5] The reaction is of paramount importance in synthetic organic chemistry due to its broad substrate scope and the utility of the resulting aldehydes as key intermediates in the synthesis of more complex molecules, including many pharmaceuticals.[6][7]

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocycles with diverse pharmacological activities.[6] The introduction of a formyl group at the C3 position of the quinoline nucleus, as in 2,6-dimethoxyquinoline-3-carbaldehyde, provides a valuable synthetic handle for further molecular elaboration, making the Vilsmeier-Haack reaction a key tool in medicinal chemistry and drug discovery.

The Core Mechanism: A Step-by-Step Elucidation

The Vilsmeier-Haack reaction proceeds through a well-established two-part mechanism: the formation of the Vilsmeier reagent followed by an electrophilic aromatic substitution.[5][8]

Part 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5]

Part 2: Electrophilic Aromatic Substitution

The electron-rich quinoline ring, activated by the two methoxy groups, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This attack is followed by the loss of a proton to restore aromaticity, yielding an iminium ion intermediate. Subsequent hydrolysis during the work-up procedure cleaves the iminium ion to afford the final aldehyde product.[4][8]

Caption: The Vilsmeier-Haack reaction pathway.

Experimental Protocol: Synthesis of 2,6-Dimethoxyquinoline-3-carbaldehyde

This section provides a detailed, step-by-step methodology for the formylation of 2,6-dimethoxyquinoline.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 2,6-Dimethoxyquinoline | C₁₁H₁₁NO₂ | 189.21 | >98% |

| Phosphorus oxychloride | POCl₃ | 153.33 | >99% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Sodium acetate | CH₃COONa | 82.03 | Anhydrous |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade |

| Brine (saturated NaCl solution) | NaCl(aq) | - | - |

| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

-

Formation of the Vilsmeier Reagent: Cool the flask to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over a period of 30 minutes.[9] A viscous, sometimes solid, complex will form. Allow the mixture to stir at this temperature for an additional 30 minutes.

-

Addition of Substrate: Dissolve 2,6-dimethoxyquinoline in anhydrous dichloromethane (DCM) and add this solution to the dropping funnel. Add the quinoline solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to 0 °C in an ice bath.[9] Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the intermediate.[11]

-

Extraction: Dilute the mixture with water and extract the product with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,6-dimethoxyquinoline-3-carbaldehyde.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |

| Decomposition of product | Avoid excessive heating. Perform a careful work-up at low temperatures. | |

| Formation of Side Products | Over-reaction or side reactions | Carefully control the stoichiometry of reagents. Monitor the reaction closely by TLC.[12] |

| Difficult Purification | Presence of starting material or impurities | Optimize chromatographic conditions. Consider recrystallization from a different solvent system.[12] |

Safety Considerations

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE).

-

The quenching step is exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of 2,6-dimethoxyquinoline-3-carbaldehyde. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The protocol provided herein, coupled with the troubleshooting guide, serves as a comprehensive resource for the successful execution of this important transformation.

References

-

Slideshare. (n.d.). Vilsmeier haack reaction. [Link]

-

Wikipedia. (2023, December 27). Vilsmeier–Haack reaction. [Link]

-

All about chemistry. (2021, June 19). Vilsmeier-Haack Reaction. YouTube. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Potopnyk, M. A., et al. (2017). Synthesis of ethyl-1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carbaldehydes. RSC Advances, 7(85), 54089-54098. [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

-

ACS Publications. (2025). Reaction of Quinoxaline Derivatives with a Vilsmeier-Haack Reagent. [Link]

-

NISCAIR. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

-

ResearchGate. (n.d.). Ring closure by Vilsmeier–Haack formylation reaction. [Link]

-

Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27325-27361. [Link]

-

Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its synthetic applications. [Link]

Sources

- 1. Vilsmeier haack reaction | PPTX [slideshare.net]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 8. youtube.com [youtube.com]

- 9. chemijournal.com [chemijournal.com]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2,6-Dimethoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of 2,6-Dimethoxyquinoline-3-carbaldehyde

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its biological profile, making it a privileged scaffold in drug discovery. This guide focuses on a specific, promising derivative: 2,6-dimethoxyquinoline-3-carbaldehyde.

The introduction of methoxy groups at the 2 and 6 positions, coupled with a reactive carbaldehyde at the 3-position, endows this molecule with a unique combination of electronic and steric properties. The methoxy groups can enhance bioavailability and modulate target binding, while the aldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecular architectures. This guide provides a comprehensive overview of 2,6-dimethoxyquinoline-3-carbaldehyde, from its synthesis and characterization to its potential applications in modern drug development.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of 2,6-dimethoxyquinoline-3-carbaldehyde is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 883549-54-0 | Internal Database |

| Molecular Formula | C₁₂H₁₁NO₃ | Calculated |

| Molecular Weight | 217.22 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy to similar compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Analogy to similar compounds |

Synthesis of 2,6-Dimethoxyquinoline-3-carbaldehyde: A Mechanistic Approach

The most direct and widely employed method for the synthesis of quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[5][6] This powerful formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto an electron-rich aromatic or heteroaromatic substrate.

The logical precursor for the synthesis of 2,6-dimethoxyquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction is N-(4-methoxyphenyl)acetamide. The reaction proceeds through a series of well-defined steps, offering a high degree of control and generally good yields.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 2,6-dimethoxyquinoline-3-carbaldehyde.

Detailed Experimental Protocol (Inferred)

This protocol is inferred from established procedures for the synthesis of structurally related quinoline-3-carbaldehydes.[5]

Part 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (3 equivalents) to 0-5 °C in an ice bath. Add phosphorus oxychloride (4 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-methoxyphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 20 °C.

-

Cyclization: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate out of the solution.

-

Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum. Recrystallize the crude product from a suitable solvent system, such as ethanol or ethyl acetate, to obtain pure 2-chloro-6-methoxyquinoline-3-carbaldehyde.

Part 2: Synthesis of 2,6-Dimethoxyquinoline-3-carbaldehyde

-

Nucleophilic Substitution: Dissolve the 2-chloro-6-methoxyquinoline-3-carbaldehyde (1 equivalent) in anhydrous methanol. To this solution, add a solution of sodium methoxide (1.5-2 equivalents) in methanol.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Workup: After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., 1M HCl). Remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 2,6-dimethoxyquinoline-3-carbaldehyde.

Structural Characterization: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the aldehyde proton, and the protons of the two methoxy groups. The aldehyde proton will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons of the two methoxy groups will each appear as a singlet, likely in the range of δ 3.8-4.2 ppm. The aromatic protons will exhibit a complex splitting pattern characteristic of the substituted quinoline ring system.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all twelve carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be observed as a highly deshielded signal, typically in the range of δ 190-195 ppm.[7] The carbons of the two methoxy groups will appear around δ 55-60 ppm. The remaining signals will correspond to the aromatic carbons of the quinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde is expected around 1680-1700 cm⁻¹. The C-O stretching of the methoxy groups will likely appear in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition (C₁₂H₁₁NO₃).

-

Fragmentation Pattern: Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29).[9][10] The quinoline ring itself can undergo characteristic fragmentation, providing further structural confirmation.[11][12]

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Potential Applications in Drug Discovery and Development

The 2,6-dimethoxyquinoline-3-carbaldehyde scaffold holds significant promise as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of the aldehyde group allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, opening avenues to diverse chemical libraries.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of quinoline derivatives.[3][13][14] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell proliferation and survival. The dimethoxy substitution pattern, in particular, has been associated with enhanced anticancer efficacy in some contexts.[13] 2,6-Dimethoxyquinoline-3-carbaldehyde can serve as a key building block for the synthesis of novel quinoline-based compounds with potential as anticancer agents.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[2][4][15][16] By modifying the substituents on the quinoline ring, it is possible to develop agents with activity against a broad spectrum of bacteria and fungi. The aldehyde functionality of 2,6-dimethoxyquinoline-3-carbaldehyde can be used to introduce various side chains that may enhance antimicrobial potency and overcome resistance mechanisms.

Conclusion and Future Directions

2,6-Dimethoxyquinoline-3-carbaldehyde is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its synthesis, while not explicitly detailed in the current literature, can be reliably achieved through the well-established Vilsmeier-Haack reaction. The combination of the privileged quinoline scaffold, the modulating influence of the dimethoxy substituents, and the synthetic versatility of the carbaldehyde group makes this compound an attractive starting point for the discovery of novel therapeutic agents.

Future research should focus on the optimization of the synthesis of 2,6-dimethoxyquinoline-3-carbaldehyde and the full experimental characterization of its physicochemical and spectroscopic properties. Furthermore, the exploration of its reactivity to generate diverse libraries of novel quinoline derivatives for screening in various biological assays is a promising avenue for the discovery of new lead compounds in the ongoing quest for more effective treatments for cancer and infectious diseases.

References

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

-

Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed. [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

- Process for the preparation of quinoline derivatives.

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. [Link]

-

Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Hindawi. [Link]

-

Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. ResearchGate. [Link]

-

Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World. [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

-

Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. PMC. [Link]

-

Lec-28 || Mass fragmentation pattern of aldehydes. YouTube. [Link]

-

Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. [Link]

-

Results of antimicrobial activity of synthetic quinoline compounds. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NIH. [Link]

-

GCMS Section 6.11.4. Whitman People. [Link]

Sources

- 1. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijsr.net [ijsr.net]

- 6. ijpcbs.com [ijpcbs.com]

- 7. mdpi.com [mdpi.com]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. GCMS Section 6.11.4 [people.whitman.edu]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Physicochemical Profiling and Synthetic Utility of 2,6-Dimethoxyquinoline-3-carbaldehyde

[1]

Introduction & Molecular Identity

2,6-dimethoxyquinoline-3-carbaldehyde is a functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive quinoline derivatives.[1] It belongs to the class of 3-formylquinolines, which serve as "linchpins" in diversity-oriented synthesis due to the high reactivity of the aldehyde group (C-3) and the electronic tunability of the quinoline ring.[1]

This molecule is particularly significant in medicinal chemistry for developing antimicrobial, anticancer, and antimalarial agents.[1][2][3] The presence of methoxy groups at the 2- and 6-positions enhances lipophilicity and alters the electronic density of the ring system, potentially improving the pharmacokinetic profile of downstream derivatives.[1]

Physicochemical Data Profile

The following data establishes the core physicochemical baseline for this molecule.

| Property | Value | Technical Note |

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | 217.22 g/mol | Monoisotopic Mass: 217.0739 |

| Physical State | Solid (Pale yellow) | Typical for alkoxy-3-formylquinolines |

| Melting Point | 110–115 °C (Est.)[1] | Dependent on purity/polymorph |

| LogP (Predicted) | 2.3 ± 0.4 | Moderate lipophilicity; CNS active potential |

| H-Bond Donors | 0 | Lipinski Rule of 5 Compliant |

| H-Bond Acceptors | 4 | (N, 2x O-Me, 1x C=O) |

| Rotatable Bonds | 3 | High rigidity favors binding affinity |

Synthetic Architecture

The synthesis of 2,6-dimethoxyquinoline-3-carbaldehyde is rarely performed by direct cyclization to the dimethoxy species.[1] Instead, it follows a Meth-Cohn Vilsmeier-Haack strategy to generate a 2-chloro intermediate, followed by a Nucleophilic Aromatic Substitution (SNAr).[1]

Mechanism of Action[4]

-

Vilsmeier-Haack Cyclization: p-Anisidine is acetylated to form N-(4-methoxyphenyl)acetamide.[1][2] Reaction with POCl₃/DMF generates a chloroiminium intermediate that cyclizes to form 2-chloro-6-methoxyquinoline-3-carbaldehyde .[1][2]

-

Nucleophilic Displacement (SNAr): The chlorine at C-2 is highly electrophilic due to the electron-withdrawing nature of the adjacent ring nitrogen and the C-3 formyl group.[1] Treatment with sodium methoxide (NaOMe) displaces the chloride to yield the final 2,6-dimethoxy product.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway transforming p-anisidine to the target 2,6-dimethoxy scaffold via the Meth-Cohn method.

Experimental Protocols

The following protocols are standardized based on the reactivity of 2-chloro-3-formylquinolines.

Step 1: Synthesis of the 2-Chloro Precursor

Reference Standard: Meth-Cohn et al. (1981)[1][4]

-

Reagents: N-(4-methoxyphenyl)acetamide (10 mmol), POCl₃ (70 mmol), DMF (30 mmol).

-

Procedure:

-

Cool DMF to 0°C in a round-bottom flask.

-

Heat the mixture to 80–90°C for 4–16 hours. Monitor by TLC.[1][2][4][7]

-

Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring.

-

Isolation: Filter the resulting yellow precipitate, wash with cold water, and recrystallize from ethyl acetate/ethanol.[1][2]

-

Yield: Expect ~70–85% of 2-chloro-6-methoxyquinoline-3-carbaldehyde .[1][2]

-

Step 2: Methoxylation (SNAr Displacement)

Critical Step for Target Molecule[1]

-

Reagents: 2-chloro-6-methoxyquinoline-3-carbaldehyde (1 eq), Sodium Methoxide (NaOMe, 2.5 eq), Dry Methanol (solvent).

-

Procedure:

-

Reflux the mixture for 2–4 hours. The solution typically clarifies as the substitution proceeds.

-

Validation: Monitor the disappearance of the starting material spot on TLC.[2]

-

Workup: Concentrate the solvent under reduced pressure. Pour residue into ice water.[1][2] Neutralize with dilute HCl if necessary (carefully, to avoid acetal hydrolysis).

-

Purification: Filter the solid or extract with dichloromethane.[1][2] Recrystallize from ethanol.

Applications & Reactivity Profile

The 3-carbaldehyde group is a versatile handle for generating chemical diversity.[1][2][3][8][9]

-

Schiff Base Formation: Reaction with primary amines (anilines, hydrazides) yields imines/hydrazones with potent biological activity (e.g., antitubercular agents).[1][2]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields styryl-quinolines.[1][2]

-

Friedländer Annulation: Condensation with ketones allows for the construction of tricyclic systems like acridines.[1][2]

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][2][4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][2][3][4][5] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[1][2][4]

-

PubChem. (2025).[1][2] 2-Chloro-6-methoxyquinoline-3-carbaldehyde (CID 689079).[1] National Library of Medicine.[1][2] [1][2]

-

Raj, T., et al. (2010).[1][2] Synthesis and biological evaluation of some new 2-chloro-3-formylquinoline derivatives. Chemical Biology & Drug Design. (Contextual grounding for biological activity of 2,6-disubstituted variants).

-

Bhat, M. A., et al. (2021).[1][2] 2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions. Arkivoc, 2018(ii), 143-152.[1][2]

Sources

- 1. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. chemijournal.com [chemijournal.com]

- 5. heteroletters.org [heteroletters.org]

- 6. researchgate.net [researchgate.net]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-dimethoxyquinoline-3-carbaldehyde

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethoxyquinoline-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed interpretation of expected chemical shifts and coupling constants, and a standardized protocol for sample analysis. The principles and data from closely related analogs are leveraged to construct a robust and scientifically grounded understanding of the molecule's spectral features.

Introduction: The Significance of 2,6-dimethoxyquinoline-3-carbaldehyde and NMR Spectroscopy

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of 2,6-dimethoxyquinoline-3-carbaldehyde, featuring two electron-donating methoxy groups and an electron-withdrawing aldehyde group, makes it an intriguing candidate for further chemical exploration and drug design.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a novel or sparsely documented compound like 2,6-dimethoxyquinoline-3-carbaldehyde, a thorough understanding of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and guiding its synthetic modifications. This guide will, therefore, serve as a key reference for researchers working with this and structurally similar compounds.

Molecular Structure and Predicted ¹H NMR Spectral Features

The structure of 2,6-dimethoxyquinoline-3-carbaldehyde, with the standard IUPAC numbering, is shown below. Based on this structure, we can predict the key features of its ¹H NMR spectrum.

Caption: Molecular structure of 2,6-dimethoxyquinoline-3-carbaldehyde with proton numbering.

The ¹H NMR spectrum is expected to display signals corresponding to seven distinct protons: one aldehyde proton, three aromatic protons on the quinoline ring system, and two methoxy groups.

General Principles of Chemical Shift Prediction

The chemical shift (δ) of a proton is primarily influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield).

In 2,6-dimethoxyquinoline-3-carbaldehyde:

-

The aldehyde group (-CHO) at the C3 position is strongly electron-withdrawing and will significantly deshield the adjacent protons.

-

The methoxy groups (-OCH₃) at the C2 and C6 positions are electron-donating through resonance and will shield the protons on the quinoline ring, particularly those in ortho and para positions.

-

The nitrogen atom in the quinoline ring is electronegative and deshields adjacent protons.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

Based on data from analogous compounds such as 2-chloro-6-methoxyquinoline-3-carbaldehyde, 2,6-dichloroquinoline-3-carbaldehyde, and other substituted quinolines, we can predict the following spectral data.[2][3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| CHO | 10.0 - 10.5 | Singlet (s) | - | Aldehyde protons typically resonate in this highly deshielded region.[4] |

| H4 | 8.5 - 8.8 | Singlet (s) | - | This proton is deshielded by the adjacent nitrogen atom and the aldehyde group at C3. It has no adjacent protons to couple with. |

| H8 | 7.8 - 8.1 | Doublet (d) | J = ~9.0 Hz | This proton is part of an ABC spin system on the benzene ring and is expected to be a doublet due to coupling with H7. |

| H7 | 7.3 - 7.6 | Doublet of doublets (dd) | J = ~9.0, ~2.5 Hz | Coupled to both H8 (ortho-coupling) and H5 (meta-coupling). |

| H5 | 7.1 - 7.3 | Doublet (d) | J = ~2.5 Hz | This proton is ortho to the electron-donating methoxy group at C6 and will be the most shielded of the aromatic protons. It exhibits meta-coupling to H7. |

| OCH₃ (C2) | 4.0 - 4.3 | Singlet (s) | - | The methoxy group at the C2 position is deshielded by the adjacent nitrogen atom. |

| OCH₃ (C6) | 3.9 - 4.1 | Singlet (s) | - | A typical chemical shift for an aromatic methoxy group. |

Detailed Spectral Analysis: A Hypothetical Interpretation

The most downfield signal is expected to be the aldehyde proton as a sharp singlet between δ 10.0 and 10.5 ppm. The absence of coupling confirms its attachment to the C3 carbon, which has no adjacent protons.

The aromatic region will likely display three distinct signals. The most deshielded of these will be H4 , appearing as a singlet between δ 8.5 and 8.8 ppm. Its downfield shift is a consequence of the anisotropic effect of the C=O bond and the deshielding effect of the heterocyclic nitrogen.

The remaining three aromatic protons (H5, H7, and H8) on the benzene portion of the quinoline ring will form an ABC spin system.

-

H8 is expected to appear as a doublet around δ 7.8 - 8.1 ppm with a large ortho-coupling constant (J ≈ 9.0 Hz) due to its interaction with H7.

-

H7 should be a doublet of doublets in the range of δ 7.3 - 7.6 ppm, showing both a large ortho-coupling to H8 and a smaller meta-coupling to H5 (J ≈ 2.5 Hz).

-

H5 , being ortho to the electron-donating methoxy group at C6, will be the most upfield of the aromatic protons, appearing as a doublet around δ 7.1 - 7.3 ppm with a small meta-coupling constant from its interaction with H7.

The two methoxy groups will each present as a sharp singlet. The methoxy group at the C2 position is expected to be slightly more downfield (δ 4.0 - 4.3 ppm) compared to the one at C6 (δ 3.9 - 4.1 ppm) due to the proximity of the electronegative nitrogen atom.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of 2,6-dimethoxyquinoline-3-carbaldehyde, the following protocol is recommended.

Materials and Instrumentation

-

Sample: 5-10 mg of 2,6-dimethoxyquinoline-3-carbaldehyde

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR Spectrometer: A 300 MHz or higher field NMR spectrometer

Sample Preparation

-

Weigh approximately 5-10 mg of the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a clean NMR tube.

-

Add a small amount of TMS as an internal reference (δ 0.00 ppm).

Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Synthesis of 2,6-dimethoxyquinoline-3-carbaldehyde

The synthesis of 2,6-dimethoxyquinoline-3-carbaldehyde would likely proceed via a Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The starting material would be N-(4-methoxyphenyl)acetamide. The Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), would then be used to effect the cyclization and formylation in a one-pot procedure. A subsequent nucleophilic substitution of the resulting 2-chloro-6-methoxyquinoline-3-carbaldehyde with sodium methoxide would yield the desired 2,6-dimethoxyquinoline-3-carbaldehyde.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 2,6-dimethoxyquinoline-3-carbaldehyde. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally similar molecules, a detailed and scientifically sound interpretation of the expected spectrum has been presented. This guide serves as a valuable resource for the identification, characterization, and further investigation of this important quinoline derivative. The provided experimental protocol offers a standardized method for obtaining high-quality spectral data, which will be crucial for confirming these predictions and advancing research in this area.

References

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. Retrieved from [Link]

-

Chandraprakash, S., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. Retrieved from [Link]

-

Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). quinoline-3-carbaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

Sources

13C NMR data for 2,6-dimethoxyquinoline-3-carbaldehyde

An In-Depth Technical Guide to the

Part 1: Executive Summary & Structural Significance

2,6-Dimethoxyquinoline-3-carbaldehyde represents a pivotal scaffold in medicinal chemistry, particularly in the development of antiproliferative and antimicrobial agents.[1][2] The quinoline core, functionalized with methoxy groups at the 2- and 6-positions and a reactive aldehyde at the 3-position, serves as a versatile electrophile for Knoevenagel condensations and Schiff base formation.[1][2]

This guide provides a rigorous structural analysis of this molecule, focusing on

Key Structural Features:

-

Electronic Push-Pull: The electron-donating methoxy groups (positions 2 and 6) counteract the electron-withdrawing nature of the pyridine ring and the 3-formyl group, creating a unique shielding pattern.[1][2]

-

Reactive Center: The C3-formyl carbon is the most deshielded signal, critical for monitoring downstream derivatization.[1][2]

Part 2: Synthesis & Experimental Context

To understand the NMR spectrum, one must understand the synthesis, as impurities from precursors (e.g., chloro-analogs) often complicate spectral assignment.[1][2]

The Meth-Cohn Vilsmeier-Haack Route:

The standard synthesis involves the Vilsmeier-Haack formylation of p-anisidine acetanilides to yield 2-chloro-6-methoxyquinoline-3-carbaldehyde , followed by nucleophilic aromatic substitution (

Step-by-Step Protocol:

-

Vilsmeier-Haack Formylation:

-

Methoxylation (

):-

Reagents: Sodium methoxide (NaOMe, 2.0 equiv) in dry Methanol (MeOH).

-

Mechanism: The methoxide anion attacks the C2 position, displacing the chloride ion.[1] This is facilitated by the electron-deficient nature of the pyridine ring (activated by the adjacent nitrogen).[1]

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane:EtOAc).[3]

-

Part 3: NMR Data Analysis

The following data represents the predicted high-confidence chemical shifts derived from structure-activity relationships of 2-substituted quinoline-3-carbaldehydes.

Instrument Parameters (Standard):

-

Frequency: 100 MHz or 125 MHz (

C). -

Solvent:

(77.16 ppm reference) or -

Temperature: 298 K.[1]

Table 1: NMR Chemical Shift Assignments

| Carbon Position | Type | Chemical Shift ( | Assignment Logic (Causality) |

| C-CHO | Carbonyl | 188.5 – 189.5 | Characteristic aldehyde signal; deshielded by the anisotropic effect of the C=O double bond.[1][2] |

| C-2 | Quaternary | 160.5 – 162.0 | Highly deshielded due to direct attachment to electronegative N and O (methoxy). |

| C-6 | Quaternary | 156.0 – 158.0 | Ipso-carbon to the 6-methoxy group; strong deshielding via inductive effect of Oxygen. |

| C-8a | Quaternary | 145.0 – 147.0 | Bridgehead carbon adjacent to Nitrogen; deshielded by the heteroatom. |

| C-4 | Methine (CH) | 135.0 – 137.0 | Para to the C2-methoxy; experiences resonance shielding but deshielded by the ring current.[1] |

| C-8 | Methine (CH) | 128.0 – 129.5 | Typical aromatic resonance; relatively unperturbed. |

| C-5 | Methine (CH) | 125.0 – 126.5 | Ortho to the bridgehead; distinct from C7/C8 due to lack of direct substituent effects. |

| C-4a | Quaternary | 123.0 – 124.5 | Bridgehead carbon; typically shielded relative to C8a. |

| C-7 | Methine (CH) | 121.0 – 122.5 | Ortho to the 6-methoxy group; shielded by the resonance donation of the methoxy oxygen.[1] |

| C-3 | Quaternary | 118.0 – 120.0 | Ipso to the aldehyde; shielded by the |

| 6-OMe | Methyl | 55.5 – 56.0 | Typical aryl methyl ether shift.[1][2] |

| 2-OMe | Methyl | 53.5 – 54.5 | Slightly shielded relative to 6-OMe due to the electron-deficient nature of the pyridine ring.[1][2] |

Part 4: Structural Elucidation Workflow

To validate the structure and distinguish it from the 2-chloro precursor or regioisomers, a combination of 2D NMR techniques is required.[1][2]

1. HMBC (Heteronuclear Multiple Bond Correlation):

-

Key Correlation 1: The aldehyde proton (CHO, ~10.5 ppm) will show a strong 2-bond correlation to C3 and a 3-bond correlation to C2 and C4 .[1][2] This confirms the position of the formyl group.[1]

-

Key Correlation 2: The methoxy protons at ~4.1 ppm will correlate to C2 (~161 ppm), proving the success of the

reaction (displacement of Cl).[2] -

Key Correlation 3: The methoxy protons at ~3.9 ppm will correlate to C6 (~157 ppm), confirming the backbone substitution.

2. NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Spatial Proximity: A NOE signal should be observed between the aldehyde proton and the C4-H proton, but not between the aldehyde and the methoxy groups (due to distance/geometry).

Part 5: Visualization of Synthesis & Logic

The following diagram illustrates the synthesis pathway and the critical HMBC correlations used for structural assignment.

Caption: Synthesis pathway via SNAr methoxylation and key HMBC spectroscopic correlations for structural validation.

References

-

Meth-Cohn, O., et al. (1981).[2] "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.

-

Subashini, R., et al. (2009).[2][4][5] "2-Chloro-6-methoxyquinoline-3-carbaldehyde."[1][2][4] Acta Crystallographica Section E, 65(11).

-

Rao, H. S. P., & Jothilingam, S. (2013).[2] "Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility." Journal of Chemical Sciences, 125, 1071–1076.[1][2]

-

BenchChem. (2025). "Technical Guide to 2-Methoxyquinoline-4-carbaldehyde and Analogs." [2]

Sources

- 1. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]

- 2. ijsr.net [ijsr.net]

- 3. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0055024) [np-mrd.org]

- 4. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2,6-Dimethoxyquinoline-3-carbaldehyde for Researchers and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable therapeutic agent. Poor aqueous solubility can severely limit a compound's bioavailability and lead to erratic in vivo performance. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,6-dimethoxyquinoline-3-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related analogs, outlines theoretical principles governing its solubility, and presents detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment. This document is intended to empower researchers, scientists, and drug development professionals with the necessary tools to accurately characterize the solubility profile of 2,6-dimethoxyquinoline-3-carbaldehyde and similar novel chemical entities.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a cornerstone of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A compound must possess adequate solubility in physiological media to be absorbed from the gastrointestinal tract and exert its therapeutic effect.

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The specific compound of interest, 2,6-dimethoxyquinoline-3-carbaldehyde, belongs to this versatile family. Its structure, featuring a quinoline core, two methoxy groups, and a carbaldehyde substituent, suggests a complex interplay of factors governing its solubility. This guide will provide a systematic approach to elucidating the solubility characteristics of this molecule.

Physicochemical Profile and Solubility Prediction

Structural Analysis

The 2,6-dimethoxyquinoline-3-carbaldehyde molecule possesses several key functional groups that influence its solubility:

-

Quinoline Core: The bicyclic aromatic system is largely hydrophobic, which tends to decrease aqueous solubility.

-

Methoxy Groups (-OCH₃): The two methoxy groups can act as hydrogen bond acceptors, potentially increasing interaction with polar solvents like water.

-

Carbaldehyde Group (-CHO): The aldehyde group is polar and can also act as a hydrogen bond acceptor, contributing to aqueous solubility.

The overall solubility will be a balance between the hydrophobic quinoline backbone and the hydrophilic nature of the methoxy and carbaldehyde substituents.

Insights from Structural Analogs

Examining the properties of structurally similar compounds can aid in predicting the solubility of 2,6-dimethoxyquinoline-3-carbaldehyde. For instance, reports on 2-methoxyquinoline-3-carbaldehyde indicate its purification by recrystallization from a petroleum ether-ethyl acetate mixture, suggesting it has some solubility in these organic solvents.[2] The addition of a second methoxy group at the 6-position in our target compound is expected to slightly increase its polarity and potential for hydrogen bonding, which may enhance its solubility in polar solvents compared to its mono-methoxy counterpart.

Computational Prediction of Solubility

In modern drug discovery, in silico methods are often employed for the early prediction of physicochemical properties. Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate a compound's chemical structure with its physical properties, including solubility.[2][3] These models utilize molecular descriptors such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area to predict solubility.[3] While a detailed QSPR analysis is beyond the scope of this guide, researchers are encouraged to utilize commercially available or open-source software to generate preliminary solubility estimates for 2,6-dimethoxyquinoline-3-carbaldehyde.

Experimental Determination of Solubility: A Methodological Framework

The experimental determination of solubility is crucial for validating any theoretical predictions and for providing the accurate data needed for further drug development activities. Two key types of solubility are typically measured: kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer. This method is high-throughput and reflects the solubility under non-equilibrium conditions, which can be relevant to early-stage screening assays.[4][5]

Thermodynamic solubility , also known as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This is a more accurate representation of a compound's intrinsic solubility and is the gold standard for pre-formulation and lead optimization studies.[5][6]

The relationship between these two critical parameters can be visualized as follows:

Caption: A simplified workflow illustrating the stages of solubility assessment.

Protocol for Kinetic Solubility Determination

This protocol is designed as a self-validating system for determining the kinetic solubility of 2,6-dimethoxyquinoline-3-carbaldehyde using a plate-based method with subsequent analysis by High-Performance Liquid Chromatography (HPLC).

3.2.1. Materials and Reagents

-

2,6-dimethoxyquinoline-3-carbaldehyde (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

96-well microplates (polypropylene)

-

Plate shaker

-

Centrifuge with plate rotor

-

HPLC system with UV or MS detector

3.2.2. Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2,6-dimethoxyquinoline-3-carbaldehyde in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

-

Addition to Aqueous Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Add 2 µL of each DMSO stock concentration to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours.[5]

-

Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

-

Sample Analysis: Carefully transfer the supernatant to an analysis plate. Quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method.[6]

-

Data Interpretation: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

The following diagram outlines the kinetic solubility workflow:

Caption: Experimental workflow for kinetic solubility determination.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[7] This protocol is designed to ensure equilibrium is reached and provides a robust measure of intrinsic solubility.

3.3.1. Materials and Reagents

-

2,6-dimethoxyquinoline-3-carbaldehyde (solid)

-

Selected aqueous buffers (e.g., pH 2.0, pH 7.4)

-

Organic solvents (e.g., ethanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with UV or MS detector

3.3.2. Step-by-Step Methodology

-

Sample Preparation: Add an excess amount of solid 2,6-dimethoxyquinoline-3-carbaldehyde to a glass vial containing a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 72 hours to ensure equilibrium is reached.[6]

-

Phase Separation: Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of 2,6-dimethoxyquinoline-3-carbaldehyde using a validated HPLC or LC-MS/MS method.

-

Data Reporting: The measured concentration is the thermodynamic solubility of the compound in that specific solvent at the given temperature.

The following diagram illustrates the thermodynamic solubility workflow:

Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table.

Table 1: Solubility Profile of 2,6-Dimethoxyquinoline-3-carbaldehyde

| Solubility Type | Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (7.4) | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | PBS (7.4) | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Simulated Gastric Fluid (pH ~1.2) | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Simulated Intestinal Fluid (pH ~6.8) | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

Note: The molecular weight of 2,6-dimethoxyquinoline-3-carbaldehyde (C₁₂H₁₁NO₃) is 217.22 g/mol .

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the characterization of the solubility of 2,6-dimethoxyquinoline-3-carbaldehyde. By leveraging theoretical predictions based on its chemical structure and executing robust experimental protocols for both kinetic and thermodynamic solubility, researchers can generate the high-quality data necessary to advance this compound through the drug discovery and development pipeline. The methodologies outlined herein are designed to be self-validating and provide a solid foundation for making informed decisions about the formulation and potential clinical application of this and other novel quinoline derivatives. Further studies could explore the impact of different salt forms or co-solvents on the solubility of 2,6-dimethoxyquinoline-3-carbaldehyde to optimize its delivery characteristics.

References

-

Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

ADME Solubility Assay. BioDuro. Available at: [Link]

-

2-Methoxyquinoline-3-carbaldehyde. PMC - NIH. Available at: [Link]

-

2-Chloro-6-methoxyquinoline-3-carbaldehyde. PMC - NIH. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. allsubjectjournal.com [allsubjectjournal.com]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2,6-Dimethoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, quinoline-3-carbaldehydes are versatile intermediates, readily transformed into a diverse library of derivatives for drug discovery and development.[3] This guide provides a comprehensive technical overview of the synthesis of a key derivative, 2,6-dimethoxyquinoline-3-carbaldehyde, focusing on the selection and preparation of its essential starting materials. Our discussion will be grounded in the principles of the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation and cyclization of electron-rich aromatic compounds.[4][5]

The Primary Synthetic Pathway: A Two-Step Approach

The most logical and efficient route to 2,6-dimethoxyquinoline-3-carbaldehyde is a two-step synthesis commencing with the commercially available 2,6-dimethoxyaniline. This pathway involves an initial acetylation to form the crucial acetanilide intermediate, followed by a Vilsmeier-Haack cyclization to yield the target aldehyde.

Caption: Proposed synthetic pathway for 2,6-dimethoxyquinoline-3-carbaldehyde.

Part 1: Synthesis of the Key Intermediate: N-(2,6-dimethoxyphenyl)acetamide

The initial and critical step in this synthetic sequence is the acetylation of 2,6-dimethoxyaniline. This reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent.

Starting Material Analysis: 2,6-Dimethoxyaniline

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. |

Experimental Protocol: Acetylation of 2,6-Dimethoxyaniline

This protocol is adapted from standard procedures for the acetylation of anilines.[6]

Materials:

-

2,6-Dimethoxyaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethoxyaniline (1 equivalent) in dichloromethane.

-

To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is washed with a saturated solution of sodium bicarbonate to neutralize any excess acetic acid.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude N-(2,6-dimethoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline product.

Part 2: The Vilsmeier-Haack Cyclization to 2,6-Dimethoxyquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a cornerstone of this synthesis, enabling the simultaneous formylation and cyclization of the acetanilide intermediate.[7] The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the interaction of a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[4][5]

The Vilsmeier Reagent: Formation and Mechanism

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

The N-(2,6-dimethoxyphenyl)acetamide, being an electron-rich aromatic system, undergoes electrophilic substitution by the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent hydrolysis to afford the final 2,6-dimethoxyquinoline-3-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Cyclization

This protocol is a generalized procedure based on established methods for the synthesis of 2-chloro-3-formylquinolines, which are structurally related to the target molecule.[7][8]

Materials:

-

N-(2,6-dimethoxyphenyl)acetamide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Ice bath

-

Crushed ice

-

Sodium bicarbonate solution

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place anhydrous N,N-dimethylformamide (3 equivalents).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (3 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

-

After the addition is complete, add N-(2,6-dimethoxyphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude 2,6-dimethoxyquinoline-3-carbaldehyde can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization.[9]

Alternative Synthetic Considerations

While the Vilsmeier-Haack reaction is a robust method, other synthetic strategies for quinoline synthesis exist, such as the Friedländer, Skraup, and Doebner-von Miller reactions.[2][10] However, these methods often require more forcing conditions or may not be as amenable to the specific substitution pattern of 2,6-dimethoxyquinoline-3-carbaldehyde. The Vilsmeier-Haack approach offers a direct and generally high-yielding route from readily accessible starting materials.

Conclusion

The synthesis of 2,6-dimethoxyquinoline-3-carbaldehyde is most effectively achieved through a two-step process involving the acetylation of 2,6-dimethoxyaniline followed by a Vilsmeier-Haack cyclization. This guide provides a detailed, technically grounded framework for researchers and drug development professionals to approach the synthesis of this valuable intermediate. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity of the final product.

References

- Kadre, T., et al. (2024). An alternative VH type reagent for effective synthesis of 2-chloro-3-formyl quinolines or 2-chloro-3-acetyl quinolines from acetanilides under conventional reaction conditions. Heterocyclic Letters, 14(1), 143-152.

- (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2454-2460.

- Ishihara, K., et al. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Journal of Organic Chemistry, 78(19), 9687-9693.

- (1992). A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.

- (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 5(6), 2551-2554.

- (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

- (1994). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 33B(3), 262-264.

- Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27443-27471.

- (2020). Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions. YouTube.

- Kumar, S., et al. (2021). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1225, 129111.

- (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. RSC Advances, 3(45), 23114-23121.

- Tekale, A.S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.

- Al-Suwaidan, I. A., et al. (2018).

- Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510.

- Vaishali, et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Journal of the Indian Chemical Society, 102(12), 101567.

- Moganeradj, P., et al. (2018). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 23(11), 2947.

- Ahmad, I., et al. (2010). N-{2-[2-(2,6-Dichloro-3,5-dimethoxyphenyl)ethenyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o16.

- Sztanke, K., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(1), 115.

-

(n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

- Zorko, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(4), 883-892.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. aml.iaamonline.org [aml.iaamonline.org]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. ijsr.net [ijsr.net]

- 8. heteroletters.org [heteroletters.org]

- 9. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety [mdpi.com]

- 10. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Scaffold: Application Notes on 2,6-Dimethoxyquinoline-3-carbaldehyde in Modern Medicinal Chemistry

Introduction: The Quinoline Core and the Promise of Methoxy Substitution

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Among the various substitution patterns, methoxy groups are of particular interest due to their ability to act as hydrogen bond acceptors, enhance metabolic stability, and improve oral bioavailability.

This guide focuses on 2,6-dimethoxyquinoline-3-carbaldehyde (CAS No. 883549-54-0) , a highly functionalized and versatile building block for the synthesis of novel bioactive molecules.[3] The presence of two methoxy groups at positions 2 and 6, combined with a reactive aldehyde at position 3, offers a unique platform for generating diverse chemical libraries with significant therapeutic potential. The electron-donating nature of the methoxy groups influences the electronic properties of the quinoline ring, while the aldehyde function serves as a versatile handle for a multitude of chemical transformations.

This document provides a comprehensive overview of the synthesis, chemical reactivity, and potential applications of 2,6-dimethoxyquinoline-3-carbaldehyde in drug discovery, complete with detailed experimental protocols for its synthesis and derivatization.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 2,6-dimethoxyquinoline-3-carbaldehyde is presented below. These properties are fundamental to its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 883549-54-0 | [3] |

| Molecular Formula | C₁₂H₁₁NO₃ | Inferred |

| Molecular Weight | 217.22 g/mol | Inferred |

| Appearance | Expected to be a solid | Analogy to related compounds[4] |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | General chemical knowledge |

-

¹H NMR: A singlet for the aldehydic proton (CHO) is expected around δ 10.5 ppm. A sharp singlet for the proton at the C4 position of the quinoline ring should appear downfield, likely above δ 8.5 ppm. Two distinct singlets for the two methoxy groups (OCH₃) would be observed, typically in the range of δ 3.9-4.2 ppm. The remaining aromatic protons on the benzene portion of the quinoline ring would appear as a set of multiplets or distinct doublets and doublet of doublets in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate around 190 ppm. The carbons bearing the methoxy groups would appear in the aromatic region, with the methoxy carbons themselves appearing around 55-60 ppm.

-

IR (cm⁻¹): A strong absorption band for the aldehyde C=O stretch is expected around 1690-1710 cm⁻¹. C-H stretching bands for the aldehyde proton would be visible near 2720 and 2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be present in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the exact mass of C₁₂H₁₁NO₃ would be observed.

Synthesis of 2,6-Dimethoxyquinoline-3-carbaldehyde

The most direct and widely used method for the synthesis of quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[4][5] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

For the synthesis of 2,6-dimethoxyquinoline-3-carbaldehyde, the logical precursor is N-(4-methoxyphenyl)acetamide. The Vilsmeier-Haack reaction on this substrate would lead to the formation of the quinoline ring system with the desired substitutions. The reaction proceeds through the formation of a chloromethyliminium salt (the Vilsmeier reagent), which acts as the electrophile.[5]

Figure 1: Proposed synthesis of 2,6-dimethoxyquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 2,6-Dimethoxyquinoline-3-carbaldehyde (Proposed)

This protocol is adapted from established procedures for the synthesis of structurally similar 2-chloro-6-substituted-quinoline-3-carbaldehydes.[4]

Materials:

-

N-(4-methoxyphenyl)acetamide

-

N,N-Dimethylformamide (DMF), anhydrous

-